6-Phenyl-2,3-dihydro-1H-inden-5-ol

Lipophilicity Drug-likeness Indane Derivatives

6-Phenyl-2,3-dihydro-1H-inden-5-ol (CAS 100200-87-1) is a synthetic bicyclic aromatic alcohol belonging to the phenyl-substituted indane (2,3-dihydro-1H-indene) class. It features a fused indane core with a hydroxyl group at the 5-position and a phenyl substituent at the 6-position, yielding a molecular formula of C₁₅H₁₄O and a molecular weight of 210.27 g/mol.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 100200-87-1
Cat. No. B3196972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2,3-dihydro-1H-inden-5-ol
CAS100200-87-1
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1)O)C3=CC=CC=C3
InChIInChI=1S/C15H14O/c16-15-10-13-8-4-7-12(13)9-14(15)11-5-2-1-3-6-11/h1-3,5-6,9-10,16H,4,7-8H2
InChIKeyWIHHOFDDXJNSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-2,3-dihydro-1H-inden-5-ol (CAS 100200-87-1): Chemical Class and Baseline Procurement Profile


6-Phenyl-2,3-dihydro-1H-inden-5-ol (CAS 100200-87-1) is a synthetic bicyclic aromatic alcohol belonging to the phenyl-substituted indane (2,3-dihydro-1H-indene) class. It features a fused indane core with a hydroxyl group at the 5-position and a phenyl substituent at the 6-position, yielding a molecular formula of C₁₅H₁₄O and a molecular weight of 210.27 g/mol . The compound is primarily sourced from specialty chemical suppliers (e.g., CymitQuimica, HuaXueJia) at purities typically ranging from 95% to 99% . It has been identified in the primary literature as the foundational scaffold of a novel retinoid X receptor (RXR) agonist chemotype [1], establishing its relevance in nuclear receptor drug discovery programs.

Why 6-Phenyl-2,3-dihydro-1H-inden-5-ol Cannot Be Interchanged with Generic Indan-5-ol Analogs


Generic substitution within the indan-5-ol class is highly unreliable due to the profound impact of the 6-phenyl substituent on both molecular properties and biological target engagement. The 6-phenyl group significantly increases lipophilicity; the predicted LogP for 6-Phenyl-2,3-dihydro-1H-inden-5-ol is approximately 3.55 [1], whereas the unsubstituted parent compound, 2,3-dihydro-1H-inden-5-ol (5-indanol), is considerably more polar. This difference alters solubility, permeability, and off-target binding profiles. More critically, the 6-phenyl moiety is an essential pharmacophoric element for the compound's activity as a retinoid X receptor (RXR) agonist scaffold, a feature absent in simpler indan-5-ol analogs [2]. Therefore, replacing the target compound with a generic indan-5-ol derivative—even one with a different lipophilic substituent—would likely result in a complete loss of the desired RXR-modulating activity, undermining the validity of any subsequent biological or pharmacological study.

Quantitative Comparator Evidence for 6-Phenyl-2,3-dihydro-1H-inden-5-ol: Differentiation from Closest Analogs


Differentiation by Lipophilicity: Predicted LogP vs. Unsubstituted 5-Indanol

The introduction of a phenyl group at the 6-position markedly increases the predicted lipophilicity of the indan-5-ol scaffold. The target compound has a predicted LogP of 3.54790 [1]. This contrasts sharply with the unsubstituted parent, 2,3-dihydro-1H-inden-5-ol (5-indanol, CAS 1470-94-6), which is significantly more polar. While a precise experimental LogP for 5-indanol was not located in this analysis, its lower molecular weight and lack of an aromatic substituent qualitatively confirm its higher hydrophilicity. This difference is crucial for applications requiring specific lipophilicity-driven properties, such as membrane permeability or formulation in lipid-based delivery systems.

Lipophilicity Drug-likeness Indane Derivatives

Unique RXR Agonist Chemotype Scaffold vs. Classical Rexinoids

6-Phenyl-2,3-dihydro-1H-inden-5-ol serves as the core scaffold for a novel RXR agonist chemotype identified through computer-assisted discovery [1]. The unoptimized scaffold represents a structurally distinct departure from classical rexinoid structures (e.g., bexarotene, 9-cis-retinoic acid analogs). The study by Heitel et al. (2019) describes the systematic optimization of this scaffold, ultimately yielding a nanomolar RXR agonist with high nuclear receptor selectivity and superior physicochemical properties compared to classical rexinoids [1]. While the final optimized compound is a derivative, the parent scaffold's unique substitution pattern (6-phenyl, 5-hydroxy) is the essential starting point for this activity, a feature not present in other indane-based screening compounds.

Retinoid X Receptor (RXR) Nuclear Receptors Chemotype Discovery

Synthetic Accessibility via Metal-Carbyne/Diacetylene Cyclization: A Regiospecific Route

A specific synthetic route to 6-Phenyl-2,3-dihydro-1H-inden-5-ol, via the reaction of metal-carbynes RCM(CO)₄Br with diacetylenes, has been reported to yield the specific phenol regioisomer in good yield within minutes at or below room temperature . This contrasts with traditional Friedel-Crafts or cyclization approaches to indanols, which often require more forcing conditions and can suffer from poor regioselectivity when multiple substitution patterns are possible. This published method provides a reproducible, low-temperature entry to the specific 6-phenyl-5-hydroxy substitution pattern, which is critical for researchers requiring isomerically pure material for structure-activity relationship (SAR) studies.

Synthetic Methodology Organometallic Chemistry Phenol Synthesis

Purity Grade Differentiation Among Suppliers (95% vs. 99%)

Commercial sourcing reveals a meaningful purity spread that impacts procurement decisions. CymitQuimica offers the compound at a minimum purity of 95% , while HuaXueJia supplies a 99% purity grade (catalog GN0122907) . This 4% purity difference can be significant in biological assays where impurities may cause off-target effects or skew dose-response curves. For structure-activity relationship (SAR) studies where a scaffold is being derivatized, the higher purity grade is typically required to ensure that observed activity is due to the product and not a contaminant.

Chemical Purity Procurement Quality Control

Validated Application Scenarios for Procuring 6-Phenyl-2,3-dihydro-1H-inden-5-ol


RXR Agonist Lead Optimization and Medicinal Chemistry

This compound is the parent scaffold of a validated novel RXR agonist chemotype. Medicinal chemistry groups focusing on nuclear receptor modulation can procure this compound as a starting point for synthesizing focused libraries aimed at optimizing RXR potency and selectivity. The scaffold's reported optimization to nanomolar agonists, as described by Heitel et al. (2019) , provides a direct medicinal chemistry precedent, reducing the risk associated with pursuing an untested chemotype.

Building Proprietary Indane-Based Screening Libraries

For organizations constructing proprietary screening decks, 6-Phenyl-2,3-dihydro-1H-inden-5-ol offers a structurally differentiated, three-dimensional scaffold with a specific hydrogen bond donor/acceptor pattern. Its predicted LogP of ~3.55 distinguishes it from more polar indan-5-ol analogs and positions it favorably for screening against targets with hydrophobic binding pockets, such as nuclear receptors and certain GPCRs.

Regiospecific Synthesis and Chemical Process Development

The published metal-carbyne/diacetylene synthetic route provides a validated, regiospecific method for producing isomerically pure 6-Phenyl-2,3-dihydro-1H-inden-5-ol. Process chemistry groups can leverage this methodology to ensure scalable, reproducible access to the exact 6-phenyl-5-hydroxy substitution pattern, which is critical for generating materials suitable for in vivo studies and eventual patent filings .

High-Purity Reference Standards for Analytical Method Development

The availability of the compound at 99% purity from suppliers like HuaXueJia enables its use as a reference standard for HPLC, LC-MS, or NMR method development. This is particularly valuable for quality control laboratories that require a highly pure, well-characterized sample to validate analytical methods for indane-based drug candidates or their impurities .

Quote Request

Request a Quote for 6-Phenyl-2,3-dihydro-1H-inden-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.